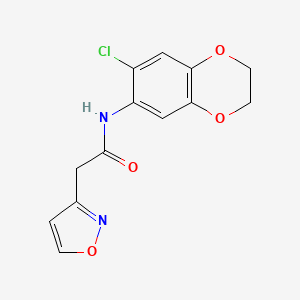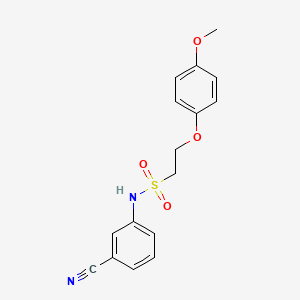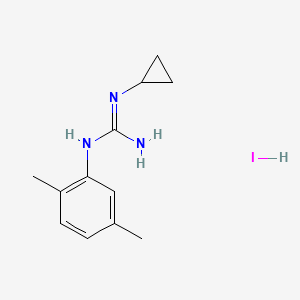
Plasma kallikrein-IN-3
Descripción general
Descripción
Plasma kallikrein-IN-3 is a protease enzyme that is involved in the regulation of blood coagulation, inflammation, and the kinin-kallikrein system. The enzyme is synthesized through a complex method and has been extensively researched for its potential applications in scientific research.
Mecanismo De Acción
Plasma kallikrein-IN-3 acts as a protease enzyme, cleaving specific proteins and peptides involved in blood coagulation and inflammation. The enzyme is involved in the activation of the kinin-kallikrein system, which plays a role in the regulation of blood pressure, inflammation, and pain perception. Plasma kallikrein-IN-3 has also been shown to interact with other proteins involved in blood clotting, such as factor XII and prekallikrein.
Biochemical and Physiological Effects:
Plasma kallikrein-IN-3 has a variety of biochemical and physiological effects, including its role in blood coagulation and inflammation. The enzyme has been shown to activate the kinin-kallikrein system, leading to the production of bradykinin, a peptide involved in the regulation of blood pressure and pain perception. Additionally, plasma kallikrein-IN-3 has been shown to cleave specific proteins involved in blood clotting, leading to the formation of fibrin and the activation of platelets.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Plasma kallikrein-IN-3 has several advantages for use in lab experiments, including its specificity for certain proteins and peptides involved in blood coagulation and inflammation. However, the enzyme can be difficult to purify and may require specialized equipment and expertise. Additionally, the enzyme may be unstable under certain conditions, making it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on plasma kallikrein-IN-3. One area of interest is the development of inhibitors of the enzyme for use in the treatment of blood clotting disorders and inflammatory diseases. Additionally, research may focus on the role of plasma kallikrein-IN-3 in the development of thrombosis and other clotting disorders. Finally, researchers may investigate the potential for plasma kallikrein-IN-3 as a biomarker for certain diseases or conditions.
Aplicaciones Científicas De Investigación
Plasma kallikrein-IN-3 has potential applications in scientific research, particularly in the study of blood coagulation, inflammation, and the kinin-kallikrein system. The enzyme has been shown to have a role in the regulation of blood clotting, and research has suggested that it may be involved in the development of thrombosis and other clotting disorders. Additionally, plasma kallikrein-IN-3 has been shown to have anti-inflammatory properties, and research has suggested that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-13-8-19(21)24-14(2)18(13)10-22-20(26)16-9-23-25(12-16)11-15-4-6-17(27-3)7-5-15/h4-9,12H,10-11H2,1-3H3,(H2,21,24)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUARQDPFVJPMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CNC(=O)C2=CN(N=C2)CC3=CC=C(C=C3)OC)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-amino-2,4-dimethylpyridin-3-yl)methyl)-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7553962.png)

![1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7553975.png)


![N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide](/img/structure/B7553980.png)
![4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7553982.png)
![4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B7553987.png)
![[1-(4-Methylphenyl)-5-propan-2-yltriazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554000.png)
![4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide](/img/structure/B7554012.png)
![5-[2-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7554013.png)
![1-[2-[(3-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-[methyl(pyrazin-2-yl)amino]ethanone](/img/structure/B7554016.png)
